molecular formula C14H17NO2 B14589513 1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione CAS No. 61082-02-8

1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione

Cat. No.: B14589513
CAS No.: 61082-02-8
M. Wt: 231.29 g/mol
InChI Key: JYAOFOKWPUYUNG-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of azetidine-2,4-diones, which are characterized by a four-membered ring containing two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-tert-Butyl-3-methyl-3-phenylazetidine-2,4-dione: shares similarities with other azetidine-2,4-diones, such as this compound and this compound.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

61082-02-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-tert-butyl-3-methyl-3-phenylazetidine-2,4-dione

InChI

InChI=1S/C14H17NO2/c1-13(2,3)15-11(16)14(4,12(15)17)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

JYAOFOKWPUYUNG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C1=O)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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